REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:14]=[CH:15][C:16]=1[O:17][CH3:18])[C:6]([C:8]1[CH:13]=[CH:12]N=CC=1)=[O:7].[C:19]([C:21]1C=CC=CN=1)#[N:20]>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:14]=[CH:15][C:16]=1[O:17][CH3:18])[C:6]([C:8]1[CH:13]=[CH:12][CH:21]=[CH:19][N:20]=1)=[O:7]
|
Name
|
4-(3,4-dimethoxybenzoyl)pyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=O)C2=CC=NC=C2)C=CC1OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=NC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude mixture was purified by flash column chromatography (silica gel, 1% methanol/methylene chloride)
|
Type
|
CUSTOM
|
Details
|
to afford
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying in vacuo (60° C., 1 mm) 1.67 g (34%) of the product
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=O)C2=NC=CC=C2)C=CC1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |